tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608489
InChI: InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-8-6-17(7-9-19)12-10-11(20(23)24)4-5-13(12)18-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol

tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC13608489

Molecular Formula: C17H21N3O5

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C17H21N3O5
Molecular Weight 347.4 g/mol
IUPAC Name tert-butyl 5-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-8-6-17(7-9-19)12-10-11(20(23)24)4-5-13(12)18-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,18,21)
Standard InChI Key PEFQNQAJNHUFQQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate belongs to the spirocyclic indoline class, featuring a fused indoline-piperidine ring system. Key properties include:

PropertyValueSource
Molecular FormulaC17H21N3O5\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{5}
Molecular Weight347.37 g/mol
AppearanceWhite powder
Purity (Assay)≥99%
Storage ConditionsRoom temperature, ambient

The nitro group at position 5 enhances electrophilic reactivity, while the tert-butyl carbamate moiety improves solubility and stability under synthetic conditions .

Structural Analogues and Nomenclature

Structural analogues, such as tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (PubChem CID: 49760969), highlight the versatility of this scaffold. Replacing the nitro group with bromine alters electronic properties but retains the spirocyclic framework . The IUPAC naming convention for such compounds emphasizes the spiro junction (indoline-3,4'-piperidine) and substituent positions .

Synthetic Methodologies

Challenges in Synthesis

  • Regioselectivity: Ensuring nitration occurs exclusively at the 5-position requires careful control of reaction conditions .

  • Stereochemical Integrity: Spiro center formation may lead to racemization, necessitating chiral resolution techniques .

CompoundTarget EnzymeIC₅₀ (μM)Source
Analog 435-LOX0.45 ± 0.11
Analog 43sEH1.39 ± 0.45
Analog 53sEH0.061 ± 0.003

The nitro group may enhance electron-withdrawing effects, potentially improving binding to enzyme active sites .

Anti-Inflammatory Applications

Dual 5-LOX/sEH inhibitors reduce pro-inflammatory leukotrienes and stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs) . tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate could mitigate chronic inflammation, making it a candidate for conditions like arthritis or asthma.

Future Directions

  • Biological Screening: Priority should be given to testing the compound against 5-LOX and sEH isoforms.

  • Structural Optimization: Modifying the nitro group to sulfonamide or thiourea moieties may enhance potency .

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in preclinical models.

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